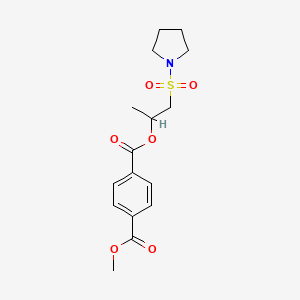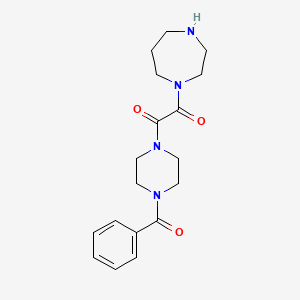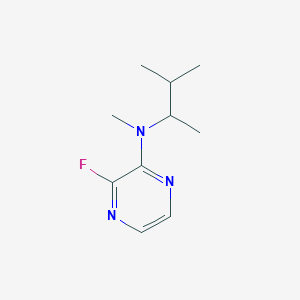![molecular formula C16H18N4O4 B7429752 Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate](/img/structure/B7429752.png)
Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate, also known as MAP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MAP belongs to the class of pyrazine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate can induce DNA damage and cell cycle arrest, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate in lab experiments is its potent anticancer activity. Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate has been shown to exhibit cytotoxicity at low concentrations, making it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of using Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate. One area of research is the development of novel formulations of Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate that can improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate in animal models and clinical trials. Finally, the potential of Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate as a therapeutic agent for other diseases, such as diabetes and inflammation, should be explored.
Méthodes De Synthèse
The synthesis of Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate involves the condensation of 4-[3-(methylamino)-3-oxopropoxy]aniline with methyl 3-bromo-2-pyrazinecarboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent such as dimethylformamide. The resulting product is then purified by column chromatography to obtain pure Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate.
Applications De Recherche Scientifique
Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Propriétés
IUPAC Name |
methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-17-13(21)7-10-24-12-5-3-11(4-6-12)20-15-14(16(22)23-2)18-8-9-19-15/h3-6,8-9H,7,10H2,1-2H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVUXSJWLZBKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCOC1=CC=C(C=C1)NC2=NC=CN=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)

![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]-2-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B7429695.png)
![3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)


![N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7429744.png)
![N-cyclopropyl-N-[4-[[1-(3-nitrophenyl)-2-oxopyrrolidin-3-yl]amino]phenyl]acetamide](/img/structure/B7429747.png)
![2-Methyl-1-(2-morpholin-4-ylethyl)-3-[(3-morpholin-4-ylphenyl)methyl]guanidine;hydrobromide](/img/structure/B7429754.png)

![N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B7429772.png)